molecular formula C10H13NOS B7474310 N-(4-methylsulfanylphenyl)propanamide

N-(4-methylsulfanylphenyl)propanamide

Cat. No.: B7474310
M. Wt: 195.28 g/mol
InChI Key: LOUJHHNEXDURNQ-UHFFFAOYSA-N
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Description

N-(4-methylsulfanylphenyl)propanamide is a propanamide derivative featuring a methylthio (-SMe) group at the para position of the phenyl ring. The methylthio substituent may influence metabolic stability and receptor interactions compared to sulfonyl or sulfamoyl analogs .

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUJHHNEXDURNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring and adjacent functional groups significantly alter molecular weight, solubility, and logP values:

Compound Name Substituents Molecular Weight logP Key Features Reference
N-[(4-methylphenyl)sulfonyl]propanamide 4-methylphenylsulfonyl 227.28 - High synthetic yield (99%)
2-[(4-Chlorophenyl)sulfanyl]-N-[4-(pyrrolidinylsulfonyl)phenyl]propanamide 4-chlorophenylsulfanyl, pyrrolidinylsulfonyl - - Bulky substituents may hinder bioavailability
N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide 4-chloro-2-methylphenyl, isobutylsulfamoyl 305.82 - Enhanced steric effects
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide 4-acetylamino, sulfonyl - 4.05 High lipophilicity
N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide 4-methoxyphenyl, pyrazolyl - - Neuroprotective activity in SH-SY5Y cells
  • Sulfonyl vs.
  • Halogen and Alkyl Substituents : Chloro and methyl groups (e.g., in N-(4-chloro-2-methylphenyl)-propanamide) enhance steric bulk, possibly reducing metabolic degradation but increasing molecular weight .
  • Heterocyclic Additions : Pyrazole or triazole rings (e.g., N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide) improve neuroprotective activity, likely due to enhanced hydrogen bonding with biological targets .

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